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Benzo[b]thiophene-6-carbaldehyde

Cat. No.: B1585829
CAS No.: 6386-80-7
M. Wt: 162.21 g/mol
InChI Key: HOPOWIYNQUFRTR-UHFFFAOYSA-N
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Description

Theoretical Framework for Benzo[b]thiophene-based Compounds

The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in contemporary chemical science. nih.govresearchgate.net This assertion is rooted in its widespread presence in bioactive natural products and its versatile chemical reactivity, which allows for the synthesis of a vast library of derivatives.

The benzo[b]thiophene moiety is a cornerstone in the development of novel organic compounds. researchgate.net Its rigid, planar structure and electron-rich nature, owing to the presence of the sulfur atom, contribute to its unique chemical and physical properties. nih.gov These characteristics make it an attractive scaffold for creating complex molecular architectures with tailored functions. The versatility of the benzo[b]thiophene ring system allows for functionalization at various positions, leading to a wide array of derivatives with distinct properties. rsc.org

In the realm of medicinal chemistry, the benzo[b]thiophene scaffold is considered a "privileged" structure. nih.govresearchgate.net This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Benzo[b]thiophene derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its biological target. nih.gov Several FDA-approved drugs, such as raloxifene (B1678788) and zileuton, incorporate the benzo[b]thiophene motif, underscoring its therapeutic importance. rsc.orgnih.gov

The unique electronic properties of the benzo[b]thiophene scaffold have propelled its use in the development of advanced organic materials. researchgate.net Its planarity and potential for π-π stacking interactions make it an ideal component for organic semiconductors. nih.gov Researchers have successfully incorporated benzo[b]thiophene derivatives into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), demonstrating their potential for high charge carrier mobility and power conversion efficiency. acs.orgnih.gov For instance, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) have shown exceptional performance in OFETs. nih.govelsevierpure.com Furthermore, the use of benzo[b]thiophene-based compounds as volatile solid additives has been shown to improve the morphology and performance of organic solar cells. acs.orgfigshare.com

Strategic Positioning of Benzo[b]thiophene-6-carbaldehyde as a Versatile Synthetic Intermediate and Lead Compound.acs.orgrsc.org

The aldehyde functional group at the 6-position of the benzo[b]thiophene ring makes this compound a particularly valuable synthetic intermediate. This reactive group provides a handle for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular frameworks. This versatility enables the synthesis of a wide range of derivatives for screening in drug discovery programs and for the development of novel organic materials. The compound serves as a crucial starting material for creating libraries of compounds with potential therapeutic or technological applications.

Current State and Trajectories of Academic Research on this compound

Current academic research on this compound and its derivatives is vibrant and multifaceted. In medicinal chemistry, a significant focus is on the synthesis and biological evaluation of novel derivatives as potential therapeutic agents. For example, recent studies have explored benzo[b]thiophene-chalcones as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.gov Another area of active investigation is the development of new antimicrobial agents to combat drug-resistant pathogens like Staphylococcus aureus. nih.gov

In the field of materials science, research is directed towards harnessing the unique optoelectronic properties of benzo[b]thiophene-based molecules. This includes the design and synthesis of novel organic semiconductors for applications in flexible electronics and high-efficiency solar cells. nih.govelsevierpure.com The development of new synthetic methodologies, such as atroposelective C-H vinylation, is expanding the toolkit for creating complex and functionally diverse benzo[b]thiophene-containing molecules. acs.org Furthermore, the fundamental understanding of the biodesulfurization of dibenzothiophene, a related sulfur-containing aromatic compound found in crude oil, provides insights into the environmental applications and transformations of these types of molecules. mdpi.com The ongoing exploration of this versatile scaffold promises to yield further breakthroughs in both medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6OS B1585829 Benzo[b]thiophene-6-carbaldehyde CAS No. 6386-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOWIYNQUFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213295
Record name Benzo(b)thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-80-7
Record name Benzo(b)thiophene-6-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of Benzo B Thiophene 6 Carbaldehyde

Transformations at the Carbaldehyde Moiety

The aldehyde group in benzo[b]thiophene-6-carbaldehyde is a key site for chemical modification, enabling the extension of conjugation and the synthesis of various derivatives through condensation, oxidation, and reduction reactions.

Condensation Reactions for Extended Conjugation and Derivative Synthesis

Condensation reactions involving the carbaldehyde moiety are instrumental in creating larger, more complex molecules with extended π-systems. These reactions include the formation of imines and related derivatives, Knoevenagel condensation, and Wittig reactions.

The reaction of benzo[b]thiophene carbaldehydes with hydrazides leads to the formation of hydrazones. For instance, benzo[b]thiophene-2-carbohydrazide reacts with various aromatic aldehydes to produce a series of hydrazone derivatives. nih.gov This type of reaction is general for aldehydes and involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to yield the hydrazone. Similarly, the formation of other imine derivatives, often called Schiff bases, can be achieved by reacting the aldehyde with primary amines. These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activities. nih.govikm.org.my

Reactant 1Reactant 2Product Type
This compoundHydrazine / Substituted HydrazinesHydrazone
This compoundPrimary AmineImine (Schiff Base)

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated systems. diva-portal.org This base-catalyzed reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate. researchgate.netrsc.org The reaction of this compound with such active methylene compounds would be expected to yield products with extended conjugation, which are valuable in the development of dyes and pharmacologically active molecules. researchgate.netnih.gov The process typically proceeds through the formation of a stable carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product.

Reactant 1Reactant 2 (Active Methylene Compound)Product TypeCatalyst
This compoundMalononitrile2-(benzo[b]thiophen-6-ylmethylene)malononitrileBase (e.g., NaOEt)
This compoundEthyl CyanoacetateEthyl 2-cyano-3-(benzo[b]thiophen-6-yl)acrylateBase
This compoundMeldrum's Acid2,2-dimethyl-5-(benzo[b]thiophen-6-ylmethylene)-1,3-dioxane-4,6-dioneBase

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction allows for the introduction of a variety of olefinic side chains. The reaction involves a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base. This ylide then reacts with the aldehyde to form a betaine intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide. An intramolecular Wittig reaction is a key step in the synthesis of some 2- and 2,3-disubstituted benzo[b]thiophenes. sciforum.netnih.gov This methodology has been employed to prepare benzo[b]thiophene-chalcone hybrids. nih.govmdpi.com

Reactant 1Wittig Reagent (Phosphonium Ylide)Product Type
This compound(Triphenylphosphoranylidene)methane6-Vinylbenzo[b]thiophene
This compoundEthyl (triphenylphosphoranylidene)acetateEthyl 3-(benzo[b]thiophen-6-yl)acrylate

Selective Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of derivatives.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, yielding benzo[b]thiophene-6-carboxylic acid, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O) to avoid oxidation of the thiophene (B33073) ring. For example, the oxidation of benzo[b]thiophene derivatives with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been reported. researchgate.netclockss.org

Reduction: Conversely, the selective reduction of the aldehyde to the corresponding alcohol, (benzo[b]thiophen-6-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent is a common and effective reagent for this purpose due to its mild nature, which prevents reduction of the aromatic system. Lithium aluminum hydride (LiAlH4) can also be used, although it is a much stronger reducing agent.

Starting MaterialTransformationReagent ExampleProduct
This compoundOxidationSilver(I) oxide (Ag2O)Benzo[b]thiophene-6-carboxylic acid
This compoundReductionSodium borohydride (NaBH4)(Benzo[b]thiophen-6-yl)methanol

Electrophilic Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is susceptible to electrophilic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the existing substituent, in this case, the electron-withdrawing aldehyde group at the 6-position.

The formyl group is a deactivating, meta-directing group in typical electrophilic aromatic substitution on a benzene (B151609) ring. However, in the fused benzo[b]thiophene system, the directing effects are more complex. Theoretical calculations and experimental results for substituted benzothiophenes indicate that the outcome of electrophilic substitution can be nuanced.

Nitration: Nitration of benzo[b]thiophene itself primarily yields the 3-nitro derivative. cdnsciencepub.com When a deactivating group is present, the substitution pattern is altered. For 3-nitrobenzo[b]thiophene, further nitration occurs on the benzene ring, with a preference for the 6-position, followed by the 5-, 4-, and 7-positions. rsc.org For this compound, the aldehyde group would deactivate the benzene ring, and the thiophene ring would be the more reactive site for electrophilic attack, likely at the 3-position. Nitration of thiophenes is generally carried out with milder nitrating agents to avoid oxidation of the sulfur atom. semanticscholar.org

Halogenation: Halogenation, such as bromination or chlorination, is another important electrophilic substitution reaction. The synthesis of 3-halobenzo[b]thiophenes has been achieved through electrophilic cyclization methods. nih.govdntb.gov.ua For this compound, direct halogenation would likely be influenced by the deactivating nature of the aldehyde group, potentially requiring harsher conditions or a Lewis acid catalyst. The position of substitution would again be a balance between the electronic effects of the aldehyde and the inherent reactivity of the benzo[b]thiophene nucleus.

ReactionReagentExpected Major Product Position(s)
NitrationHNO3 / H2SO43- and/or positions on the benzene ring
BrominationBr2 / FeBr33- and/or positions on the benzene ring
ChlorinationCl2 / AlCl33- and/or positions on the benzene ring

Nitration Studies and Regioselectivity

Electrophilic nitration of the unsubstituted benzo[b]thiophene ring typically yields a mixture of isomers. However, the presence of a substituent dramatically influences the position of further substitution. The carbaldehyde group at the C-6 position is a deactivating, meta-directing group. Therefore, electrophilic attack on the benzene portion of the molecule is directed away from the aldehyde.

In a related study on 3-nitrobenzo[b]thiophene, another derivative with a strongly deactivating group, nitration was found to occur exclusively on the benzene ring. The observed order of preference for substitution in that case was 6 > 5 > 4 > 7 rsc.org. Applying this principle to this compound, the aldehyde group at C-6 would direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions meta to it, namely the C-5 and C-7 positions. The deactivation of the ring means that forcing conditions, such as a mixture of nitric and sulfuric acid, would likely be required to achieve nitration.

Table 1: Predicted Regioselectivity of Nitration on this compound

Reactant Predicted Major Products Rationale
This compound 5-Nitrothis compound The aldehyde at C-6 is a meta-director, making the C-5 and C-7 positions the most likely sites for electrophilic attack.

Halogenation Profiles and Positional Isomerism

Similar to nitration, halogenation is an electrophilic substitution reaction governed by the directing effects of existing substituents. The meta-directing influence of the 6-carbaldehyde group is also operative in halogenation reactions, such as bromination. Research on the bromination of other substituted benzo[b]thiophenes, for instance, has shown that substitution occurs on the benzene ring researchgate.net.

For this compound, treatment with a halogenating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent would be expected to yield a mixture of positional isomers, with substitution occurring at the C-5 and C-7 positions. The precise ratio of these isomers would depend on steric factors and the specific reaction conditions employed. The synthesis of 3-halobenzo[b]thiophenes is often achieved through electrophilic cyclization of alkyne precursors, which provides a regiocontrolled method for introducing a halogen onto the thiophene ring nih.govresearchgate.netnih.gov. However, for direct halogenation of the pre-formed this compound, substitution on the benzene ring is anticipated.

Table 2: Predicted Positional Isomers from Halogenation

Reagent Predicted Isomers Rationale
N-Bromosuccinimide (NBS) 5-Bromo-benzo[b]thiophene-6-carbaldehyde The C-6 aldehyde group directs electrophilic bromination to the meta positions (C-5 and C-7).

Nucleophilic Attack and Addition Reactions

The aldehyde functional group at C-6 is a primary site for nucleophilic attack and addition reactions. This reactivity allows for the extension of the carbon skeleton and the introduction of new functional groups.

A key transformation is the Wittig reaction, which converts the aldehyde into an alkene. The reaction of this compound with a phosphorus ylide (a Wittig reagent) would yield a 6-vinyl-benzo[b]thiophene derivative. The geometry of the resulting alkene (E or Z) would depend on the nature of the ylide used. Intramolecular Wittig reactions have been successfully employed as a key step in the synthesis of various 2- and 2,3-disubstituted benzo[b]thiophenes sciforum.netmdpi.com.

Another important class of reactions involves the formation of imine derivatives. For example, substituted benzo[b]thiophene-2-carboxylic hydrazides react readily with various aromatic aldehydes to form acylhydrazones nih.gov. By analogy, this compound can react with hydrazines, hydroxylamines, and primary amines to form the corresponding hydrazones, oximes, and imines (Schiff bases), respectively. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries.

Other standard nucleophilic additions to the aldehyde group include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) to provide secondary alcohols.

Reduction: Reduction with agents like sodium borohydride (NaBH₄) to yield the corresponding primary alcohol, (benzo[b]thiophen-6-yl)methanol.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic systems. For this compound, these reactions can be divided into two main strategies: direct C-H activation of the benzo[b]thiophene core or cross-coupling of a pre-halogenated derivative.

C-H Arylation and Alkenylation

Direct C-H arylation has emerged as an efficient method for forming carbon-carbon bonds without the need for pre-functionalization of the heterocycle nih.gov. The benzo[b]thiophene scaffold is reactive at both the C-2 (α) and C-3 (β) positions of the thiophene ring.

α-Arylation (C-2): Palladium-catalyzed methodologies, enhanced by the use of a silver(I) co-catalyst, enable the direct arylation of the C-2 position at near-room temperature. These mild conditions show excellent functional group tolerance, including compatibility with aldehydes acs.org. This indicates that this compound could likely undergo selective C-2 arylation.

β-Arylation (C-3): Selective arylation at the C-3 position can also be achieved at room temperature using a different palladium-based catalytic system with aryl iodides as coupling partners nih.govacs.org. This process often proceeds with high regioselectivity nih.govacs.orgresearchgate.net.

Table 3: Regioselectivity in Direct C-H Arylation of the Benzo[b]thiophene Core

Position Catalyst System (Typical) Regioselectivity Reference
C-2 (α) Pd(OAc)₂ / Ag₂O High α-selectivity acs.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction for forming aryl-aryl bonds, typically involving a palladium catalyst to couple an organoboron compound with an organohalide rsc.orgnih.gov. To apply this reaction to this compound, a halogen atom must first be installed on the ring.

Following the halogenation profile discussed previously (Section 3.2.2), a derivative such as 5-bromo- or 7-bromo-benzo[b]thiophene-6-carbaldehyde would serve as an excellent substrate. Coupling these halo-aldehydes with various arylboronic acids or esters would yield aryl-substituted this compound derivatives. This strategy has been successfully used to synthesize libraries of multi-substituted benzo[b]thiophenes from 3-iodo precursors nih.govresearchgate.net and to prepare 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde nih.gov.

Table 4: Typical Conditions for Suzuki-Miyaura Coupling

Component Example
Substrate Halo-benzo[b]thiophene-6-carbaldehyde
Coupling Partner Arylboronic acid or ester
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, K₃PO₄, Na₂CO₃

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes scispace.com. This reaction is invaluable for introducing alkynyl moieties into aromatic systems.

Similar to the Suzuki-Miyaura coupling, this reaction requires a halogenated derivative of this compound. A 5-halo- or 7-halo-benzo[b]thiophene-6-carbaldehyde could be coupled with a variety of terminal alkynes to produce 5- or 7-alkynyl-benzo[b]thiophene-6-carbaldehyde. This method is widely used for the functionalization of benzo[b]thiophenes, with numerous examples demonstrating the successful coupling of 3-iodobenzo[b]thiophenes with terminal alkynes under standard Sonogashira conditions nih.govresearchgate.net.

Table 5: Typical Conditions for Sonogashira Coupling

Component Example
Substrate Halo-benzo[b]thiophene-6-carbaldehyde
Coupling Partner Terminal Alkyne
Catalyst PdCl₂(PPh₃)₂, CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)

Derivatization Strategies for Combinatorial Library Generation

The aldehyde functional group at the 6-position of the benzo[b]thiophene scaffold serves as a versatile anchor point for a variety of chemical transformations, making it an ideal substrate for the generation of combinatorial libraries. The inherent reactivity of the aldehyde allows for its conversion into a diverse array of functional groups and molecular architectures. Key derivatization strategies include reductive amination, olefination reactions such as the Wittig reaction, and condensation reactions like the Knoevenagel condensation. These methods, coupled with the potential for multi-component reactions, enable the rapid synthesis of large, structurally diverse libraries of novel benzo[b]thiophene derivatives for screening in drug discovery and materials science.

One of the most powerful techniques for generating molecular diversity from an aldehyde is reductive amination . This two-step, one-pot reaction involves the initial formation of a Schiff base or imine through the condensation of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The vast commercial availability of diverse primary and secondary amines allows for the creation of extensive libraries of 6-(aminomethyl)benzo[b]thiophene derivatives. The reaction conditions are typically mild, employing reducing agents such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN).

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a robust method for converting the carbonyl group of this compound into a carbon-carbon double bond. By reacting the aldehyde with a range of phosphorus ylides, a wide variety of vinyl-substituted benzo[b]thiophenes can be synthesized. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. This strategy is particularly useful for introducing conjugated systems, which can be of interest in the development of novel electronic materials.

Knoevenagel condensation offers another avenue for derivatization, involving the reaction of this compound with compounds containing an active methylene group, such as malonates, cyanoacetates, and malononitrile. This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated systems. The resulting products can serve as Michael acceptors for further diversification or possess inherent biological activity. For instance, the condensation with malononitrile would yield 2-(benzo[b]thiophen-6-ylmethylene)malononitrile, a scaffold that has been explored for its potential anticancer properties in related molecular frameworks.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that incorporates substructures from each of the reactants. This compound is a suitable aldehyde component for various MCRs, such as the Ugi or Passerini reactions, which can rapidly generate libraries of complex, drug-like molecules.

The following table summarizes key derivatization strategies for this compound in the context of combinatorial library generation:

Reaction TypeReagents/CatalystsProduct ClassPotential for Diversity
Reductive AminationPrimary/Secondary Amines, NaBH(OAc)₃6-(Aminomethyl)benzo[b]thiophenesHigh (diverse amines)
Wittig ReactionPhosphorus Ylides6-Vinylbenzo[b]thiophenesHigh (diverse ylides)
Knoevenagel CondensationActive Methylene Compounds, Base6-(Substituted-vinyl)benzo[b]thiophenesModerate (diverse active methylene compounds)
Multi-Component ReactionsVaries (e.g., Ugi, Passerini)Complex, drug-like scaffoldsVery High

Exploration of Organometallic Derivatives and Complexes

The benzo[b]thiophene nucleus and its derivatives can participate in the formation of a wide range of organometallic complexes through various modes of coordination. The sulfur atom in the thiophene ring can act as a Lewis base, coordinating to a metal center. Additionally, the π-system of the thiophene or benzene rings can engage in η⁵- or η⁶-coordination, respectively. The aldehyde group at the 6-position of this compound introduces further possibilities for creating novel organometallic species, either through direct coordination of the carbonyl oxygen or, more commonly, through its conversion into a chelating ligand.

A prominent strategy for incorporating metal centers involves the derivatization of this compound into Schiff base ligands . These are readily synthesized through the condensation of the aldehyde with a primary amine. The resulting imine nitrogen, along with other donor atoms present in the amine precursor (such as oxygen or sulfur), can form stable chelate rings with a variety of transition metals. For example, condensation with amino-thiols or amino-phenols would yield multidentate ligands capable of coordinating to metals like ruthenium, nickel, manganese, and copper.

The resulting organometallic complexes often exhibit interesting photophysical, catalytic, or biological properties that are distinct from the free organic ligand. For instance, the incorporation of a ferrocenyl moiety into a benzo[b]thiophene scaffold has been shown to impart significant cytotoxic activity against various cancer cell lines. While not specifically reported for the 6-carbaldehyde derivative, this highlights the potential for creating novel therapeutic agents by combining the benzo[b]thiophene core with organometallic fragments.

Another area of exploration is the synthesis of "piano-stool" complexes, where a metal center is coordinated to a cyclopentadienyl (or related) ligand and a set of other ligands, creating a geometry reminiscent of a piano stool. Ruthenium-arene complexes of this type have been synthesized using benzo[b]thiophene-based ligands, demonstrating the versatility of this heterocyclic system in organometallic chemistry.

The table below outlines potential organometallic derivatives and complexes of this compound:

MetalLigand Type (derived from this compound)Potential Coordination ModePotential Applications
Ferrocene (Fe)Ferrocenyl-substituted benzo[b]thiopheneC-metal bondAnticancer agents
Ruthenium (Ru)Schiff base or other chelating ligandsN,S- or N,O-chelationCatalysis, Anticancer agents
Nickel (Ni)Schiff base ligandsN,S- or N,O-chelationCatalysis, Biological imaging
Manganese (Mn)Schiff base ligandsN,S- or N,O-chelationCatalysis, MRI contrast agents
Copper (Cu)Schiff base ligandsN,S- or N,O-chelationCatalysis, Antimicrobial agents

Biological Activities and Medicinal Chemistry Research Involving Benzo B Thiophene 6 Carbaldehyde Derivatives

Antimicrobial and Antibacterial Agents

Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govijpsjournal.com The inherent structure of benzo[b]thiophene, when appropriately substituted, gives rise to compounds with potent antibacterial and antifungal effects. nih.govresearchgate.net Research has shown that combining the benzo[b]thiophene nucleus with other pharmacologically relevant groups, such as acylhydrazones, can lead to compounds with significant activity against various pathogens. researchgate.netnih.gov

A critical area of investigation has been the efficacy of these derivatives against multidrug-resistant bacteria, a growing global health concern. nih.gov Notably, certain benzo[b]thiophene acylhydrazone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

One study detailed the synthesis of a series of benzo[b]thiophene-2-carbohydrazides, which were then reacted with various aldehydes to form acylhydrazones. nih.gov A standout compound from this series, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including a clinically isolated MRSA strain and a daptomycin-resistant strain. nih.gov This highlights the potential of the 6-substituted benzo[b]thiophene core in developing new antibiotics to combat resistant infections. nih.gov

CompoundTarget StrainMinimal Inhibitory Concentration (MIC)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMethicillin-resistant S. aureus (MRSA)4 µg/mL nih.gov
Benzo[b]thiophene Acylhydrazone Derivative 18All tested S. aureus strains4 µg/mL researchgate.net
Benzo[b]thiophene Acylhydrazone Derivative 26All tested S. aureus strains4 µg/mL researchgate.net

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. While research is ongoing, some studies have begun to shed light on their modes of action. For some thiophene (B33073) derivatives, the mechanism involves increasing the permeability of the bacterial membrane. frontiersin.orgcore.ac.uk Time-kill curve analyses for certain 3-halobenzo[b]thiophenes have demonstrated bactericidal activity against S. aureus. nih.gov Another potential mechanism is the inhibition of efflux pumps, such as the NorA pump in S. aureus, which contributes to fluoroquinolone resistance. nih.gov Furthermore, ruthenium complexes functionalized with benzothiophene (B83047) have shown synergistic effects with aminoglycoside antibiotics, possibly by inhibiting the regulatory function of SaCcpA in S. aureus. rsc.org

Anticancer and Antitumor Properties

The benzo[b]thiophene scaffold is a key component in a variety of compounds exhibiting potent anticancer and antitumor activities. nih.govijpsjournal.comrsc.org Derivatives have been shown to inhibit the growth of several human cancer cell lines, including lung, glioblastoma, and cervical cancer cells. nih.govtandfonline.com

Certain benzo[b]thiophene derivatives function as selective estrogen receptor modulators (SERMs). rsc.org A prominent example is Raloxifene (B1678788), which contains a benzo[b]thiophene core and is used in the prevention and treatment of osteoporosis in postmenopausal women, and to reduce the risk of invasive breast cancer. rsc.orgresearchgate.net The interaction of these derivatives with estrogen receptors can inhibit the proliferation of estrogen-dependent cancer cells. rsc.org

A significant mechanism through which benzo[b]thiophene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. tandfonline.comnih.gov Studies on benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives showed they induce apoptosis in a time- and dose-dependent manner in CCRF-CEM leukemia cells. nih.gov This apoptotic process was linked to an increase in intracellular reactive oxygen species (ROS). nih.gov Similarly, a 5-hydroxybenzothiophene hydrazide derivative, compound 16b, was found to induce apoptosis in U87MG glioblastoma cells. tandfonline.com Another class of compounds, benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivatives, enhanced the levels of caspases 3 and 9 in A549 lung cancer cells, indicating apoptosis induction. nih.gov

Compound Class/DerivativeCancer Cell LineObserved EffectReference
Benzo[b]thiophene-6-carboxamide 1,1-dioxidesCCRF-CEM (Leukemia)Induces apoptosis and cell cycle arrest at S phase nih.gov
5-hydroxybenzothiophene hydrazide (16b)U87MG (Glioblastoma)Induces G2/M cell cycle arrest and apoptosis tandfonline.com
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung Cancer)Enhanced levels of caspase 3 and 9 nih.gov

Benzo[b]thiophene derivatives have been identified as inhibitors of several key enzymes and pathways crucial for cancer cell survival and proliferation.

Antitubulin and Antimitotic Activity: A significant area of research has focused on benzo[b]thiophenes as inhibitors of tubulin polymerization. rsc.orgnih.govnih.gov By disrupting microtubule formation, these compounds arrest cells in mitosis, leading to cell death. nih.govacs.org For instance, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene was found to inhibit tubulin polymerization and increase the mitotic index in lymphoma cells. nih.gov Another derivative, K2071, also demonstrated antimitotic activity. acs.org

5-Lipoxygenase Inhibition: The enzyme 5-lipoxygenase (5-LO) is involved in inflammatory pathways that can contribute to cancer development. Benzo[b]thiophene derivatives have been investigated as 5-LO inhibitors. scilit.comresearchgate.net Zileuton, a drug used to treat asthma, contains a benzo[b]thiophene moiety and functions as a 5-LO inhibitor. researchgate.net Novel hybrid molecules combining the benzothiophene scaffold with other pharmacophores have shown dual inhibition of both cyclooxygenase (COX) and 5-LO enzymes. researchgate.net

Multi-Kinase Inhibition: More recently, 5-hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors. tandfonline.com Compound 16b from this class showed potent inhibition against several kinases including Clk4, DRAK1, and haspin, demonstrating broad-spectrum anticancer activity. tandfonline.com

Chemosensitivity and Cross-Resistance Analysis in Cancer Cell Lines

The structural adaptability of the benzo[b]thiophene scaffold allows for the creation of derivatives with a wide array of pharmacological effects, including notable anticancer properties. researchgate.netijpsjournal.com These compounds often work by targeting multiple cellular pathways involved in cancer progression. ijpsjournal.comresearchgate.net

Research has focused on developing benzo[b]thiophene derivatives as multi-kinase inhibitors to address chemoresistance, a significant hurdle in cancer treatment. nih.gov For instance, certain 5-hydroxybenzothiophene derivatives have demonstrated potent inhibitory activity against several kinases implicated in cancer cell proliferation and survival. nih.gov One such derivative, compound 16b , a 5-hydroxybenzothiophene hydrazide, has shown significant anticancer effects, particularly against U87MG glioblastoma cells, by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.gov

In studies involving various cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer), certain benzo[b]thiophene-diaryl urea derivatives have exhibited antiproliferative activities comparable to the established anticancer drug sorafenib. researchgate.net Specifically, compound 17d from this series demonstrated high potency against both cell lines. researchgate.net Furthermore, some 4,5,6,7-tetrahydrobenzo[b]thiophene-based derivatives have shown considerable cytotoxic activity against non-small cell lung cancer and colorectal cancer cell lines. ekb.eg

The investigation into the mechanisms of action has revealed that these compounds can induce apoptosis and inhibit cell migration by modulating key apoptotic markers. nih.gov The ability of these derivatives to bind to and inhibit various enzymes and receptors crucial for cancer cell survival and proliferation underscores their potential as leads for developing novel anticancer agents. researchgate.netresearchgate.net The low toxicity profile observed for some of these compounds in normal cell lines further enhances their therapeutic potential. researchgate.netekb.eg

Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives

Compound Cancer Cell Line Activity Reference
5-hydroxybenzothiophene hydrazide (16b ) U87MG (Glioblastoma) Induces G2/M cell cycle arrest and apoptosis nih.gov
Benzo[b]thiophene-diaryl urea (17d ) HT-29 (Colon), A549 (Lung) Potent antiproliferative activity researchgate.net
4,5,6,7-tetrahydrobenzo[b]thiophene derivative (1 ) H1299 (Non-small cell lung cancer) High cytotoxic activity (IC50 12.5 nM) ekb.eg
4,5,6,7-tetrahydrobenzo[b]thiophene derivative (19 ) LoVo, HCT-116 (Colorectal) Significant cytotoxic activity ekb.eg

Anti-inflammatory and Analgesic Effects

Derivatives of benzo[b]thiophene have been investigated for their potential anti-inflammatory and analgesic properties. ijpsjournal.comnih.govnih.gov The core benzo[b]thiophene structure serves as a versatile scaffold for designing compounds that can modulate inflammatory pathways. researchgate.net

For example, studies on 1,2-benzothiazine derivatives, which are structurally related to benzo[b]thiophenes, have demonstrated analgesic effects. nih.gov While these compounds did not show significant anti-inflammatory activity at the tested oral dose, one derivative exhibited more potent analgesic action with less gastric damage compared to ibuprofen. nih.gov

In another study, 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives featuring acetic acid and propanoic acid side chains were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. nih.gov The propanoic acid derivatives generally displayed higher analgesic and anti-inflammatory effects. nih.gov Specifically, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid showed the most significant activity in this series, although its anti-inflammatory effect was less potent than that of indomethacin. nih.gov These findings suggest that the propanoic acid side chain may be a key feature for enhancing the analgesic and anti-inflammatory potential of these heterocyclic compounds. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Benzo[b]thiophene-related Derivatives

Compound Class Specific Derivative Observed Effect Reference
1,2-Benzothiazine Derivatives Compound 39 Potent analgesic action, weaker than piroxicam (B610120) but with less gastric damage than ibuprofen. nih.gov
6-Acyl-2-benzothiazolinone Derivatives 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid (Compound 4a ) Highest analgesic and anti-inflammatory activity within the tested series. nih.gov

Antidiabetic Activity and Related Metabolic Pathways

The benzo[b]thiophene scaffold is a key structural component in various compounds being explored for their antidiabetic potential. researchgate.netijpsjournal.com These derivatives are being investigated for their ability to modulate metabolic pathways associated with diabetes. nih.govnih.gov

One approach involves the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which have shown significant glucose-lowering effects in a rat model of non-insulin-dependent diabetes mellitus. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the development of metabolic syndrome. nih.gov Docking studies have suggested that the most active of these compounds can form hydrogen bonds with key catalytic residues in the active site of 11β-HSD1. nih.gov

The broader field of antidiabetic drug discovery from natural and synthetic sources highlights the importance of targeting various metabolic pathways. nih.gov These include glycolysis, gluconeogenesis, glycogen (B147801) synthesis, and cholesterol metabolism. nih.gov While direct research on benzo[b]thiophene-6-carbaldehyde's impact on these specific pathways is limited in the provided context, the general principle of targeting metabolic enzymes and receptors is a cornerstone of antidiabetic research. nih.govnih.gov

Antitubercular Efficacy against Mycobacterium tuberculosis

Benzo[b]thiophene derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB), a major global health issue exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govnih.govbohrium.com The benzo[b]thiophene scaffold is considered a privileged structure in the discovery of antitubercular drugs. researchgate.netbohrium.com

Several studies have highlighted the potent in vitro and ex vivo efficacy of various benzo[b]thiophene derivatives against different strains of Mtb. nih.govnih.gov For instance, a series of benzo[b]thiophene-2-carboxylic acid derivatives demonstrated significant activity against both active and dormant M. bovis BCG, a surrogate for Mtb. nih.govnih.gov Notably, some compounds in this series showed excellent inhibitory activity against the growth of both forms of the bacteria. nih.govnih.gov

Further research has led to the design and synthesis of benzo[b]thiophene-based hybrids, incorporating moieties like isatin, which is also a known pharmacophore in antitubercular drug discovery. bohrium.com These hybrids have shown promising activity against drug-sensitive, MDR, and XDR strains of Mtb. bohrium.com The manipulation of lipophilicity in these molecules, for example, through the addition of N-1 methyl or N-1 benzyl substituted isatins, has been shown to be a key factor in their antimycobacterial activity. bohrium.com

Molecular docking studies have suggested that some of these benzo[b]thiophene derivatives may exert their antitubercular effect by targeting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.govnih.gov Other research has pointed to the inhibition of polyketide synthase 13 (Pks13), another essential enzyme in mycolic acid biosynthesis, as a potential mechanism of action for some thiophene-based compounds. jmpas.com

Importantly, several of these potent antitubercular benzo[b]thiophene derivatives have shown low cytotoxicity against human cell lines, indicating a favorable selectivity index and highlighting their potential as lead candidates for the development of new anti-TB drugs. nih.gov

Table 3: Antitubercular Activity of Benzo[b]thiophene Derivatives

Compound Series Target Organism/Enzyme Key Findings Reference
Benzo[b]thiophene-2-carboxylic acid derivatives M. tuberculosis H37Ra, M. bovis BCG Excellent activity against active and dormant bacteria. nih.govnih.gov
Benzo[b]thiophene-isatin hybrids Drug-sensitive, MDR, and XDR M. tuberculosis Promising activity against resistant strains. bohrium.com
Thiophene derivatives M. tuberculosis (Pks 13) Inhibition of mycolic acid biosynthesis. jmpas.com

Antiviral Potential and Mechanisms

The benzo[b]thiophene scaffold has been utilized in the development of compounds with potential antiviral activity. researchgate.netmdpi.com The structural features of these molecules allow for interactions with viral components, thereby inhibiting viral replication or entry into host cells.

For example, a series of (5-oxazolyl)phenyl amine derivatives incorporating a benzo[b]thiophene moiety were synthesized and evaluated for their antiviral properties. researchgate.net Several of these compounds demonstrated potent activity against the Hepatitis C virus (HCV) and Coxsackie viruses B3 (CVB3) and B6 (CVB6) at low concentrations, with minimal cytotoxicity in host cells. researchgate.net

In the context of the Ebola virus (EBOV), a class of thiophene derivatives has been identified as inhibitors of viral entry. nih.gov These compounds were discovered through phenotypic screening and subsequent chemical modifications to enhance their antiviral potency. The mechanism of action for these thiophene derivatives is believed to involve the inhibition of the interaction between the EBOV glycoprotein (B1211001) (GP) and the host cell receptor Niemann-Pick C1 (NPC1), a critical step for viral entry. nih.gov

The versatility of the benzothiazole (B30560) moiety, which is structurally related to benzo[b]thiophene, has also been explored for developing antiviral agents against various viruses, including the dengue virus. mdpi.com The nitrogen and sulfur atoms within the benzothiazole structure are thought to facilitate binding to viral targets. mdpi.com

Table 4: Antiviral Activity of Benzo[b]thiophene and Related Derivatives

Compound Class Target Virus Mechanism of Action (if known) Reference
(5-Oxazolyl)phenyl amine derivatives Hepatitis C virus (HCV), Coxsackie viruses B3 & B6 Not specified researchgate.net
Thiophene derivatives Ebola virus (EBOV) Inhibition of viral entry (EBOV-GP/NPC1 interaction) nih.gov
Benzothiazole derivatives Dengue virus Inhibition of DENV NS-3 helicase mdpi.com

Neuropharmacological Activities and Central Nervous System Modulation

Benzo[b]thiophene derivatives have been a focus of research for their potential to modulate the central nervous system (CNS) and treat various neurological disorders. mdpi.combohrium.comunav.edu The benzo[b]thiophene scaffold has been identified as a key heterocyclic structure in the development of drugs for conditions like Alzheimer's disease. mdpi.combohrium.com

A significant area of investigation for benzo[b]thiophene derivatives is their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.combohrium.comnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Recent studies have explored the synthesis of benzo[b]thiophene-chalcone hybrids and their evaluation as cholinesterase inhibitors. mdpi.combohrium.comnih.gov In one such study, the benzothiophene-chalcone hybrids from a particular series proved to be more effective inhibitors of both AChE and BChE compared to other tested derivatives. mdpi.comnih.gov Specifically, one compound from this series was identified as the best AChE inhibitor, while another was the most potent BChE inhibitor, with an IC50 value comparable to the standard drug galantamine. mdpi.comnih.gov

Importantly, the most potent of these cholinesterase inhibitors showed no cytotoxic effects on SH-SY5Y neuroblastoma cells at concentrations where they exhibited their inhibitory activity, suggesting a favorable safety profile for these compounds. mdpi.com Molecular docking studies have been employed to understand the structure-activity relationships and to elucidate how these benzo[b]thiophene derivatives bind to the active sites of AChE and BChE. mdpi.combohrium.com These computational analyses, along with predictions of ADME (absorption, distribution, metabolism, and excretion) properties, support the potential of these compounds to cross the blood-brain barrier and act on their CNS targets. mdpi.combohrium.com

Table 5: Cholinesterase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound Series Enzyme Target Key Findings Reference
Benzo[b]thiophene-chalcone hybrids (Series 5) Acetylcholinesterase (AChE) Compound 5f was the most potent AChE inhibitor. mdpi.comnih.gov
Benzo[b]thiophene-chalcone hybrids (Series 5) Butyrylcholinesterase (BChE) Compound 5h was the most potent BChE inhibitor, with an IC50 similar to galantamine. mdpi.comnih.gov

Antidepressant Effects and Receptor Interactions

Research into novel benzo[b]thiophene derivatives has identified their potential as antidepressants, with some compounds exhibiting a rapid onset of action. ebi.ac.ukunav.edunih.govresearchgate.netelsevierpure.com A study focused on a series of these derivatives that were synthesized based on a dual strategy targeting both the serotonin (B10506) transporter (SERT) and the 5-HT7 receptor. ebi.ac.ukunav.eduunav.edu

Three compounds, 8j, 9c, and 9e, which demonstrated affinity for both 5-HT7R and 5-HTT, were selected for in vivo antidepressant activity evaluation using the forced swimming test (FST). ebi.ac.ukunav.edunih.govunav.edu The results indicated that all three compounds possessed significant antidepressant activity following chronic treatment. ebi.ac.ukunav.edunih.govunav.edu Notably, compound 9c was effective in reducing immobility time in the FST even after a single acute administration, suggesting a faster onset of action compared to traditional antidepressants like fluoxetine. ebi.ac.ukunav.edunih.govunav.edu

The affinity of these compounds for the 5-HT1A receptor was also investigated, but the results suggested that this interaction is not the primary driver of their antidepressant-like effects. unav.edu These findings highlight the potential of dual-acting 5-HT7 receptor antagonists and serotonin reuptake inhibitors as a new class of antidepressants. researchgate.netunav.edu

Table 1: Antidepressant Activity of Benzo[b]thiophene Derivatives

CompoundTarget AffinityIn Vivo TestKey Finding
8j SERTForced Swimming Test (FST)Significant antidepressant activity after chronic treatment. unav.edu
9c 5-HT7 ReceptorForced Swimming Test (FST)Significant antidepressant activity after both chronic and acute treatment. ebi.ac.ukunav.edunih.govunav.edu
9e Dual (SERT/5-HT7R)Forced Swimming Test (FST)Significant antidepressant activity after chronic treatment. unav.edu

Anticonvulsant Properties

The structural framework of benzo[b]thiophene has been explored for the development of compounds with anticonvulsant properties. ijpsjournal.comresearchgate.net Studies have shown that certain derivatives of this heterocyclic system exhibit noteworthy anti-seizure activity. rsc.org For instance, research on spiro[benzothiophene-thiazolidinone] derivatives has identified them as potential anticonvulsant agents. ijpsjournal.com

Furthermore, other thiophene-containing compounds, such as derivatives of pyrrolidine-2,5-dione, have been synthesized and evaluated for their anticonvulsant effects in various animal models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov One promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4), demonstrated a higher potency in the MES and 6 Hz tests compared to the reference drugs valproic acid and ethosuximide. nih.gov In vitro studies suggest that its mechanism of action involves the balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

The broad-spectrum anticonvulsant activity observed in these and other thiadiazole derivatives underscores the potential of the benzo[b]thiophene scaffold in the design of new antiepileptic drugs. researchgate.netsemanticscholar.org

Therapeutic Prospects for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The benzo[b]thiophene scaffold is a promising structural motif for the development of therapeutic agents for neurodegenerative diseases like Alzheimer's disease. ktu.edusciforum.netnih.gov This is due to the multifaceted nature of the disease, which often requires multitarget-directed ligands (MTDLs) for effective treatment. nih.gov

One area of investigation involves the development of ligands for imaging beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.gov Novel benzo[b]thiophene derivatives have been synthesized and shown to have high binding affinities for both Aβ(1-40) and Aβ(1-42) aggregates. nih.gov Specifically, derivatives like 2-(4'-O-(2''-[18F]fluoroethyl)hydroxyphenyl)benzothiophene and 2-(4'-O-(3''-[18F]fluoropropyl)hydroxyphenyl)benzothiophene exhibited high initial brain uptake and subsequent washout in normal mice, making them potential candidates for positron emission tomography (PET) imaging of Aβ plaques. nih.gov

Another therapeutic strategy focuses on inhibiting cholinesterases (ChE), enzymes that play a role in the cognitive decline associated with Alzheimer's. nih.govmdpi.com A series of benzo[b]thiophene-chalcone hybrids were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The results showed that the chalcone (B49325) hybrids were generally more potent inhibitors of both enzymes. mdpi.com Compound 5h [2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene] was identified as the most potent BChE inhibitor, with an IC50 value comparable to the standard drug galantamine. mdpi.com

Furthermore, some benzo[b]thiophene derivatives are being explored for their potential as cognition-enhancing agents. sciforum.netnih.gov The drug Encenicline, for example, which is based on a benzo[b]thiophene structure, has shown activity against schizophrenia and Alzheimer's disease. ktu.edu

Table 2: Benzo[b]thiophene Derivatives in Alzheimer's Disease Research

Derivative ClassTargetKey Finding
Fluorinated Phenylbenzothiophenes Beta-amyloid plaquesHigh binding affinity and brain uptake, potential for PET imaging. nih.gov
Benzo[b]thiophene-chalcone hybrids Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Compound 5f was the best AChE inhibitor and compound 5h was the best BChE inhibitor. mdpi.com
Encenicline Cognition EnhancementActive against schizophrenia and Alzheimer's disease. ktu.edu

Investigation of Other Significant Biological Activities

Beyond the central nervous system, derivatives of benzo[b]thiophene have demonstrated a range of other important biological activities.

Antioxidant Capacity

Several studies have highlighted the antioxidant potential of benzo[b]thiophene derivatives. nih.govamanote.comias.ac.innih.govscilit.com A study on tetrahydrobenzo[b]thiophene derivatives revealed that compounds 1 , 16 , and 17 exhibited significant total antioxidant capacity, comparable to the standard antioxidant ascorbic acid. nih.govnih.gov This suggests their potential as drug candidates for treating oxidative stress-related diseases. nih.govnih.gov The presence of free amino and NH groups in these compounds is believed to contribute to their antioxidant properties. nih.gov

Another study evaluated the antioxidant properties of diarylamines in the benzo[b]thiophene series through their free radical scavenging activity and reducing power. amanote.comscilit.com Additionally, novel 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (16 ) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12E ) showed high antioxidant capacities, with Trolox equivalent antioxidant capacity (TEAC) values of 2.5 and 1.1, respectively, surpassing the reference standard trolox. ias.ac.in

Anti-angiogenic Properties

The inhibition of angiogenesis, the formation of new blood vessels, is a crucial strategy in cancer therapy. Certain benzo[b]thiophene derivatives have shown promising anti-angiogenic activity. nih.govresearchgate.net A class of 2-anilino-3-cyanobenzo[b]thiophenes (2,3-ACBTs) was investigated for its ability to inhibit angiogenesis. nih.gov One of these compounds was found to inhibit tubulogenesis in a dose-dependent manner and significantly reduce neovascularization in both ex vivo and in vivo assays without causing toxicity to endothelial cells. nih.gov The mechanism of action involves the reduced phosphorylation of Akt/Src and the depolymerization of f-actin and β-tubulin filaments, which in turn reduces cell migration. nih.gov Docking studies also indicated that the compound binds to VEGFR2. nih.gov

Anti-HIV Activity

The thiophene nucleus, a core component of benzo[b]thiophene, has been recognized for its potential in developing anti-HIV agents. researchgate.netnih.gov Research has shown that thiophene derivatives can act as inhibitors of HIV protease (PR). researchgate.net The thiophene skeletal structure has been incorporated into various synthetic compounds designed to inhibit HIV, including those targeting the K103N reverse transcriptase mutation. researchgate.net The design of these compounds often involves molecular hybridization of known bioactive scaffolds to enhance their anti-HIV activity. researchgate.net

Anti-malarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Research has indicated that benzo[b]thiophene derivatives are a promising class of compounds in this area. researchgate.netnih.gov

A study focused on the efficacy of aminoquinolines coupled to benzothiophene rings demonstrated improved antiplasmodial activity. researchgate.netnih.gov These hybrid molecules were tested against chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The benzothiophene derivatives showed enhanced activity against the CQS D6 strain, with some compounds exhibiting high potency. nih.gov Notably, these compounds were found to be more effective against the CQS strain than the CQR and multidrug-resistant (MDR) strains. nih.gov Further research into chalcones, which can be derived from carbaldehydes, has shown their potential as antimalarial agents, suggesting a possible avenue for the development of this compound-based chalcones. mdpi.com

Table 1: In Vitro Antiplasmodial Activity of Selected Benzothiophene Derivatives

Compound ID P. falciparum Strain IC50 (nM)
Derivative A D6 (CQS) 6
Derivative B W2 (CQR) >100
Derivative C TM91C235 (MDR) >100

CQS: Chloroquine-susceptible, CQR: Chloroquine-resistant, MDR: Multidrug-resistant. Data is illustrative and based on findings for benzothiophene derivatives. nih.gov

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease with significant global health implications. The search for new, effective, and less toxic treatments is ongoing, and heterocyclic compounds are a key area of investigation. A review of the pharmacological activities of benzothiophene derivatives highlights their potential as anti-leishmanial agents. nih.gov While direct studies on this compound derivatives are not extensively documented in the reviewed literature, the broader class of benzothiophenes is being explored for this therapeutic application. nih.gov

Anthelmintic Applications

Helminth infections affect a significant portion of the world's population, particularly in developing countries. The development of new anthelmintic drugs is crucial to combat these infections. Research into the synthesis of complex heterocyclic compounds has shown promise in identifying new anthelmintic agents. One such study focused on the synthesis and anthelmintic evaluation of [2,5']-bis-heterocycles as analogs of bengazoles, which are natural products with known biological activities. scielo.org.mxresearchgate.net This research provides a basis for exploring the potential of other heterocyclic systems, such as those derived from this compound, for anthelmintic applications. scielo.org.mx The study demonstrated a broad range of anthelmintic effects among the synthesized compounds, indicating that this class of molecules warrants further investigation. scielo.org.mx

Broad-Spectrum Enzyme Inhibition Studies

Benzo[b]thiophene derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases. mdpi.com

One area of focus has been the inhibition of cholinesterases, enzymes that are critical in the progression of Alzheimer's disease. A study on a new class of benzo[b]thiophene-chalcones revealed their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The research highlighted that the substitution patterns on the aromatic rings of the chalcone scaffold significantly influence the inhibitory activity. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids

Compound Target Enzyme IC50 (µM)
5f AChE Not Specified
5h BChE Not Specified

Data from a study on benzothiophene-chalcone hybrids as cholinesterase inhibitors. mdpi.com

Furthermore, some compounds containing the benzothiophene moiety are in various stages of development as urokinase inhibitors and endothelial cell activation inhibitors. mdpi.com

Receptor Interaction Studies (e.g., S1PR4 agonism, Urotensin-II receptor antagonism, RhoA binding)

The interaction of benzo[b]thiophene derivatives with various receptors has been a fruitful area of research, leading to the identification of compounds with potential therapeutic applications.

S1PR4 Agonism: Sphingosine-1-phosphate (S1P) receptors play a crucial role in the immune system. While no direct studies on S1PR4 agonism by this compound derivatives were found, related thiophene derivatives have been described as agonists of the S1P1/EDG1 receptor, acting as immunosuppressive agents. This suggests the potential for the broader class of thiophenes to interact with S1P receptors.

Urotensin-II Receptor Antagonism: Urotensin-II is a potent vasoconstrictor, and its receptor is a target for cardiovascular disease therapies. A study on benzo[b]thiophene-2-carboxamide (B1267583) derivatives, which are structurally related to derivatives of this compound, identified them as potent urotensin-II receptor antagonists.

RhoA Binding: The Rho family of GTPases, including RhoA, are key regulators of cellular processes and are implicated in tumor growth and metastasis. nih.gov A study on benzo[b]thiophene acylhydrazone derivatives, synthesized from the reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide and various aldehydes, has been conducted to screen for antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com This highlights the versatility of the benzo[b]thiophene scaffold in generating diverse bioactive compounds.

Table 3: Mentioned Compounds

Compound Name
Benzo[b]thiophene
This compound
Aminoquinolines
Chalcones
Acetylcholinesterase
Butyrylcholinesterase
Urokinase
Sphingosine-1-phosphate
Urotensin-II
RhoA
Benzo[b]thiophene-2-carboxamide
Benzo[b]thiophene acylhydrazone

Structure Activity Relationship Sar Studies and Rational Molecular Design of Benzo B Thiophene 6 Carbaldehyde Analogues

Systematic Investigation of Substituent Effects on Biological Activity

Understanding how different substituents on the Benzo[b]thiophene-6-carbaldehyde scaffold influence biological activity is fundamental to lead optimization. This involves systematically modifying the carbaldehyde group and making substitutions on both the thiophene (B33073) and benzene (B151609) rings of the core structure.

The aldehyde functional group at the 6-position is a versatile handle for chemical modification, allowing for the synthesis of diverse derivatives such as Schiff bases, chalcones, and acylhydrazones. These modifications can dramatically alter a compound's physicochemical properties and biological target interactions.

Research has shown that converting the carbaldehyde or a related carboxyl group into more complex moieties can yield potent bioactive agents. For instance, a series of benzo[b]thiophene-2-acylhydrazones was prepared by combining benzo[b]thiophene-2-carboxylic hydrazide with various aromatic aldehydes. nih.gov This strategy, which can be conceptually applied to the 6-carbaldehyde isomer, led to the discovery of compounds with significant antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov

Another effective derivatization involves the Claisen-Schmidt condensation of the aldehyde with a ketone to form chalcones , which are α,β-unsaturated ketone systems. In a study on benzo[b]thiophene-chalcone hybrids , this modification was key to developing potent cholinesterase inhibitors. The introduction of the chalcone (B49325) bridge proved to be a critical factor for enhancing inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Parent Scaffold PositionModification/DerivatizationResulting Compound ClassObserved Biological ActivityReference
Benzo[b]thiophene-2-carboxyConversion to acylhydrazoneAcylhydrazonesAntimicrobial (Anti-S. aureus) nih.gov
Benzo[b]thiopheneFormation of chalcone bridgeChalconesCholinesterase Inhibition nih.gov
Thiophene CarbaldehydeReaction with aminothiazoleThiazole Schiff Basesα-Glucosidase Inhibition researchgate.net

The thiophene ring, comprising positions 2 and 3, is a critical site for modification. Substituents at these positions can influence the electronic properties of the entire ring system and introduce new interaction points with biological targets.

For example, in a series of benzothiophene-chalcone hybrids designed as cholinesterase inhibitors, the introduction of a 3-acyl substituent on the benzothiophene (B83047) core was a pivotal design choice. Comparing compounds with and without this modification revealed that the 3-acyl group significantly improved the inhibitory potency against butyrylcholinesterase (BChE), demonstrating a clear structure-activity relationship. nih.gov Specifically, compound 5h , which features a 3-(4-aminobenzoyl) group, was a much better BChE inhibitor than its counterpart 4h , which lacks this substitution. nih.gov

Compound SeriesSubstitution at Position 3Effect on Butyrylcholinesterase (BChE) InhibitionReference
Benzothiophenes (Series 4)NoneLower potency nih.gov
Benzothiophene-chalcones (Series 5)Acyl group (e.g., 4-aminobenzoyl)Significantly improved potency nih.gov

Modifying the benzene portion of the benzo[b]thiophene nucleus (positions 4, 5, 6, and 7) is another key strategy for fine-tuning biological activity. Since the parent compound of interest is this compound, this section considers the impact of additional substituents on this ring.

Research into antimicrobial agents involved the synthesis of benzo[b]thiophene-2-acylhydrazones with substituents at the 6-position. The introduction of a 6-chloro group led to a non-cytotoxic derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against three strains of S. aureus, including methicillin- and daptomycin-resistant strains. nih.gov

In a different therapeutic area, SAR studies on tetracyclic derivatives for kinase inhibition showed that substitution on the benzene ring was critical for activity. Specifically, compounds with a 5-hydroxy or 5-methoxy group on the benzo[b]thiophene ring demonstrated potent inhibition of DYRK1A kinase, with IC₅₀ values as low as 35 nM. rsc.org

Substitution PositionSubstituentTargetObserved Biological EffectReference
5-OHDYRK1A KinasePotent Inhibition (IC₅₀ = 35–116 nM) rsc.org
5-OCH₃DYRK1A KinasePotent Inhibition (IC₅₀ = 52 nM) rsc.org
6-ClStaphylococcus aureusSignificant Antimicrobial Activity (MIC = 4 µg/mL) nih.gov

Design and Synthesis of Hybrid this compound Compounds

A powerful strategy in modern drug design is the creation of hybrid molecules, which covalently link two or more pharmacophores to produce a single chemical entity with potentially enhanced affinity, better selectivity, or a multi-target mechanism of action. The this compound scaffold is an excellent platform for developing such hybrids.

One prominent example is the synthesis of benzo[b]thiophene-chalcone hybrids . nih.gov Here, the benzo[b]thiophene moiety is linked to a substituted phenyl ring via an α,β-unsaturated carbonyl bridge (the chalcone pharmacophore). This design combines the features of the benzothiophene core with those of chalcones, which are themselves known for a wide range of biological activities. nih.gov

Similarly, benzo[b]thiophene-acylhydrazone hybrids are synthesized by linking the benzo[b]thiophene core to various aromatic or heteroaromatic aldehydes through an acylhydrazone linker. nih.gov This approach allows for extensive structural diversification by varying the aldehyde component, effectively creating a library of hybrid compounds for screening against biological targets like multidrug-resistant bacteria. nih.gov The general principle of creating hybrids has been successfully applied across many scaffolds, such as in the development of benzodiazepine-1,2,3-triazole hybrids as selective enzyme inhibitors. nih.gov

Computational Chemistry and Molecular Modeling for Drug Discovery

Computational techniques are indispensable tools in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. researchgate.net Methods like molecular docking and molecular dynamics simulations provide insights into how a ligand might interact with its protein target, guiding synthetic efforts toward more potent and selective molecules.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. This technique is widely used to understand the SAR of a compound series at the molecular level.

Several studies have employed molecular docking to rationalize the observed biological activities of benzo[b]thiophene derivatives.

In the development of anticancer agents, docking simulations of novel benzo[b]thiophene derivatives were performed against the estrogen-related receptor-gamma (ERRγ) crystal structure (PDB: 2GPV). One derivative achieved a high docking score of 102.62, and several compounds showed higher binding energy than the standard drug, tamoxifen. ajms.iq

For novel benzo[b]thiophene-2-carbaldehyde derivatives, docking studies identified the human IgM Fc domain (PDB: 4JVW) as a favorable target, with calculated binding energies ranging from -7.5 to -8.0 kcal/mol. nih.gov The analysis revealed that Coulombic, van der Waals, and lipophilic interactions were key for stabilizing the ligand-protein complex. nih.gov

To understand the mechanism of cholinesterase inhibition, benzothiophene-chalcone hybrids were docked into the active sites of both AChE and BChE. These simulations helped to elucidate the specific enzyme-inhibitor interactions responsible for the observed activity and selectivity. nih.gov

Similarly, docking studies of tetracyclic benzo[b]thiophene derivatives into the ATP binding sites of kinases like DYRK1A and CLK1 helped to explain their inhibitory profiles. rsc.org

Compound Class/DerivativeProtein Target (PDB ID)Key Computational FindingReference
Benzothiophene derivativesEstrogen-related receptor-gamma (2GPV)High docking score (102.62) for lead compound, exceeding standard. ajms.iq
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domain (4JVW)Strong binding energies (-7.5 to -8.0 kcal/mol) were predicted. nih.gov
Benzothiophene-chalcone hybridsAChE and BChEElucidation of enzyme-inhibitor interactions. nih.gov
6H-Benzo[b]indeno[1,2-d]thiophen-6-one derivativesDYRK1A, CLK1 KinasesUnderstanding of interactions within the ATP binding site. rsc.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

The process begins with the development of a pharmacophore model, which can be generated based on the structure of a known ligand bound to its target (ligand-based) or the structure of the target's active site (structure-based). acs.org Once a robust pharmacophore model is established, it is used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. researchgate.net This allows for the rapid and cost-effective identification of "hit" compounds that possess the desired pharmacophoric features and are therefore more likely to be active against the target of interest. acs.org

In the context of benzo[b]thiophene analogues, these methods have been instrumental in discovering compounds with potential therapeutic applications. For instance, virtual screening of compound libraries using pharmacophore models has been employed to identify novel inhibitors for various protein targets. researchgate.net A typical virtual screening workflow involves several steps, starting with the filtering of a large compound database based on the pharmacophore model. The resulting hits are then often subjected to further filtering based on drug-likeness criteria, such as Lipinski's rule of five, to select for compounds with favorable pharmacokinetic properties. acs.org Molecular docking studies are then commonly performed on the remaining candidates to predict their binding affinity and orientation within the target's active site. nih.gov

For example, a study focused on identifying new DNA gyrase B inhibitors utilized a 3D pharmacophore model based on the crystal structure of the enzyme in complex with the known inhibitor clorobiocin. acs.org The model was then used to screen the ZINC database, leading to the identification of several novel hit compounds with a benzoxazine (B1645224) acetamide (B32628) scaffold. acs.org Similarly, virtual screening has been applied to identify potential inhibitors of Mycobacterium tuberculosis kinases from libraries of benzothiozinone derivatives. nih.gov

The insights gained from pharmacophore modeling and virtual screening are crucial for the rational design of new this compound analogues with enhanced potency and selectivity for their intended biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating physicochemical properties and structural features (known as molecular descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural requirements for optimal biological response. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is chosen. For this compound analogues, this could be a set of derivatives with measured inhibitory concentrations (IC50) against a particular enzyme or cell line. researchgate.net

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., logP), and topological properties. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. imist.ma

Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development. imist.ma

QSAR studies on benzo[b]thiophene derivatives have provided valuable information for the design of new analogues with improved activities. For example, a QSAR study on a series of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors revealed that parameters such as the polar surface area and various topological indices were significantly correlated with their anticancer activity. researchgate.net The resulting model demonstrated good predictive ability, suggesting its utility in designing more potent HDAC inhibitors. researchgate.net

In another study on benzofuran/benzothiophene biphenyl (B1667301) derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, QSAR analysis indicated that molar refractivity and hydrophobic substituents at specific positions were key determinants of their inhibitory activity. nih.gov The derived QSAR model was statistically robust and provided clear guidance for the structural modifications needed to enhance PTP1B inhibition. nih.gov

The table below summarizes the findings of a representative QSAR study on benzothiophene derivatives.

Statistical Methodr² (Correlation Coefficient)Key DescriptorsBiological Activity
Multiple Regression0.9412Polar Surface Area, Topological IndicesAnticancer
Multiple Regression>0.95Molar Refractivity, HydrophobicityPTPase 1B Inhibition

Table 1. Representative QSAR Study on Benzothiophene Derivatives. This table illustrates the statistical significance and key molecular descriptors identified in QSAR models for benzothiophene analogues, highlighting their correlation with anticancer and enzyme inhibitory activities.

These examples underscore the power of QSAR in guiding the rational design of this compound analogues by identifying the key structural features that govern their biological activity.

Advanced Pharmacokinetic and Pharmacodynamic (PK/PD) Predictive Modeling

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction has become an indispensable tool in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties and reduce the likelihood of late-stage failures. nih.gov These computational models predict a range of physicochemical and pharmacokinetic parameters based on the chemical structure of a compound.

For this compound and its analogues, in silico ADME screening can provide valuable insights into their potential as drug candidates. Key predicted parameters include:

Lipinski's Rule of Five : This rule assesses drug-likeness based on molecular weight (MW ≤ 500 Da), lipophilicity (logP ≤ 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). Compounds that comply with this rule are more likely to be orally bioavailable. mdpi.com

Topological Polar Surface Area (TPSA) : TPSA is a good indicator of a molecule's ability to permeate cell membranes. Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. nih.gov

Aqueous Solubility (logS) : This parameter is crucial for absorption and distribution. Poor solubility can lead to low bioavailability.

Gastrointestinal (GI) Absorption : Predictive models can estimate the percentage of a compound that will be absorbed from the gut into the bloodstream. nih.gov

Cytochrome P450 (CYP) Inhibition : In silico models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for assessing the potential for drug-drug interactions.

The table below presents a sample of in silico ADME predictions for hypothetical this compound analogues.

CompoundMW ( g/mol )logPHBDHBATPSA (Ų)GI Absorption
Analogue 1<500<5<5<10<140High
Analogue 2<500<5<5<10<140High
Analogue 3>500>5>5>10>140Low

Table 2. Predicted ADME Properties of Hypothetical this compound Analogues. This table showcases a set of predicted ADME parameters for hypothetical analogues, illustrating how these in silico tools can be used to assess drug-likeness and potential pharmacokinetic profiles early in the discovery process.

By leveraging these predictive models, medicinal chemists can prioritize the synthesis of this compound analogues with the most promising ADME profiles, thereby increasing the efficiency of the drug discovery process.

Evaluation of Blood-Brain Barrier (BBB) Penetration Potential

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov Conversely, for non-CNS drugs, the inability to penetrate the BBB is desirable to avoid potential side effects. researchgate.net In silico models for predicting BBB penetration are therefore highly valuable in drug design.

Several computational approaches are used to predict BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). mdpi.com These models typically rely on a combination of physicochemical descriptors, including:

Molecular Weight (MW) : Smaller molecules (generally < 400-500 Da) tend to cross the BBB more readily. researchgate.net

Lipophilicity (logP) : A moderate degree of lipophilicity is generally required for passive diffusion across the lipid-rich BBB.

Polar Surface Area (PSA) : Lower PSA values (typically < 90 Ų) are associated with better BBB penetration. researchgate.net

Number of Hydrogen Bond Donors and Acceptors : A lower number of hydrogen bonds is favorable for crossing the BBB. nih.gov

Number of Rotatable Bonds : Increased molecular flexibility, as indicated by a higher number of rotatable bonds, can negatively impact BBB permeability. nih.gov

Machine learning algorithms, such as decision trees and support vector machines, are often employed to build predictive models based on these descriptors. nih.govresearchgate.net For example, a model based on the Light Gradient Boosting Machine (LightGBM) algorithm has shown high accuracy in predicting BBB permeability for a large dataset of compounds. nih.gov

The table below presents hypothetical predicted BBB penetration data for this compound analogues.

CompoundlogBBPredicted PenetrationKey Influencing Factors
Analogue A> 0.3HighLow MW, Optimal logP, Low PSA
Analogue B-1.0 to 0.3MediumModerate MW and PSA
Analogue C< -1.0LowHigh MW, High PSA, High H-bond count

Table 3. Predicted Blood-Brain Barrier Penetration of Hypothetical this compound Analogues. This table provides a hypothetical assessment of the BBB penetration potential for different analogues, linking the predicted outcome to key molecular properties. A logBB value greater than 0.3 suggests ready passage into the brain, while a value less than -1.0 indicates poor distribution to the brain. researchgate.net

These in silico predictions are crucial for guiding the design of this compound analogues with the desired BBB permeability profile for their intended therapeutic application.

In Silico Assessment of Metabolic Stability and Toxicity

In silico methods for predicting metabolic stability and toxicity are essential for the early identification of potential liabilities in drug candidates, thereby reducing the risk of failures in later stages of development.

Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family. upatras.gr Compounds that are rapidly metabolized may have a short duration of action, while those that are too stable may accumulate and cause toxicity. upatras.gr In silico tools can predict the sites of metabolism on a molecule, helping medicinal chemists to design analogues with improved metabolic stability by modifying these "soft spots." These predictions are often based on the reactivity of different parts of the molecule and their accessibility to CYP enzymes.

Toxicity Assessment

Computational toxicology models can predict a wide range of toxicity endpoints, including:

Carcinogenicity and Mutagenicity : These models identify structural alerts—substructures known to be associated with carcinogenic or mutagenic effects.

Hepatotoxicity : Liver toxicity is a major reason for drug withdrawal. In silico models can predict the potential for a compound to cause liver injury.

Cardiotoxicity : This includes the prediction of hERG channel inhibition, which can lead to life-threatening cardiac arrhythmias.

Acute Toxicity (LD50) : Models can estimate the lethal dose for 50% of a test population. nih.gov

These predictions are typically based on large databases of toxicological data and the identification of structure-toxicity relationships.

The table below provides a sample of in silico metabolic stability and toxicity predictions for hypothetical this compound analogues.

CompoundPredicted Metabolic StabilityPredicted CarcinogenicityPredicted hERG InhibitionPredicted Acute Toxicity (LD50)
Analogue XModerateLow RiskLow Risk>500 mg/kg
Analogue YLowLow RiskLow Risk>500 mg/kg
Analogue ZHighHigh Risk (Structural Alert)High Risk<50 mg/kg

Table 4. In Silico Metabolic Stability and Toxicity Profile of Hypothetical this compound Analogues. This table presents a hypothetical in silico assessment of the metabolic stability and potential toxicity of different analogues, highlighting how these computational tools can flag potential issues early in the drug discovery process.

By integrating these in silico assessments into the design-synthesis-test cycle, it is possible to develop this compound analogues with a more favorable safety and pharmacokinetic profile.

Applications of Benzo B Thiophene 6 Carbaldehyde Derivatives in Materials Science and Optoelectronics

Development of Organic Semiconductors and Thin-Film Transistors

Derivatives of benzo[b]thiophene are increasingly investigated for their potential as organic semiconductors in electronic devices like organic thin-film transistors (OTFTs). The fused ring structure of benzo[b]thiophene provides a rigid and planar backbone, which is conducive to efficient charge transport. The ability to modify the core structure, for instance by introducing functional groups via the carbaldehyde moiety, allows for the fine-tuning of the electronic properties of the resulting materials.

Research into solution-processable small molecular organic semiconductors has highlighted the utility of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives. In one study, two new BTT derivatives were synthesized and incorporated as the semiconductor layer in bottom-gate/top-contact OTFTs. mdpi.com These devices, fabricated using solution shearing methods, exhibited p-channel behavior with respectable hole mobility and a high current on/off ratio, demonstrating the promise of benzo[b]thiophene-based materials in printable and flexible electronics. mdpi.com The key device performance parameters are summarized in the table below.

Device Characteristics of a BTT-based OTFT
Parameter Value
Hole Mobility (μ)Up to 0.005 cm²/Vs
Current On/Off Ratio> 10⁶
Channel Typep-channel

The introduction of different aryl bromides in the synthesis, coupled with the BTT core, allows for the modification of the semiconductor's properties, showcasing the versatility of the benzo[b]thiophene scaffold in creating a family of materials for electronic applications. mdpi.com

Integration into Fluorescent Dyes and Probes for Biological Imaging and Diagnostics

While direct applications of Benzo[b]thiophene-6-carbaldehyde in fluorescent dyes for biological imaging are not extensively documented in the reviewed literature, the broader class of benzo-fused thiophene (B33073) derivatives, such as benzothiadiazoles, have shown significant promise in this area. These related compounds are known for their strong fluorescence and their utility as bioprobes. mdpi.comresearchgate.net The structural similarities suggest that derivatives of this compound could be similarly developed into fluorescent probes.

The aldehyde group on the this compound scaffold is a key functional handle for the synthesis of more complex molecules. It can readily undergo reactions to attach various biomolecule-targeting moieties or other functional groups that can modulate the fluorescence properties of the core structure. For example, condensation reactions with amines or active methylene (B1212753) compounds can lead to a wide array of derivatives with potentially interesting photophysical properties suitable for biological imaging.

Role in Advanced Optoelectronic Materials

The tunable electronic structure of benzo[b]thiophene derivatives makes them attractive candidates for a variety of optoelectronic applications, from harvesting light in solar cells to emitting light in LEDs and modulating light in electrochromic devices.

Photovoltaic Devices and Organic Solar Cells

In the realm of organic photovoltaics (OPVs), benzo[b]thiophene derivatives have been explored as electron-donor materials. A study on asymmetrical benzo[b]dithiophene (BDT) homopolymers demonstrated their potential in non-fullerene acceptor-based organic solar cells. mdpi.com By tuning the structural symmetry of the BDT-based polymers, the photovoltaic performance could be optimized. An organic solar cell based on an asymmetric BDT polymer paired with a non-fullerene acceptor achieved a power conversion efficiency (PCE) of 11.5%. mdpi.com

Another area of interest is in dye-sensitized solar cells (DSSCs). Novel organic dyes containing a bis-dimethylfluorenyl amino benzo[b]thiophene moiety have been synthesized and evaluated as sensitizers. researchgate.net One such dye, when used in a DSSC, yielded a power conversion efficiency of 7.43% under standard solar conditions. researchgate.net These findings underscore the potential of engineering benzo[b]thiophene-based molecules to improve the light-harvesting and charge-separation properties in solar cell devices.

Photovoltaic Performance of Benzo[b]thiophene-based Devices
Device Type Donor/Dye Acceptor Power Conversion Efficiency (PCE) Reference
OPVAsymmetric BDT Homopolymer (P15)BTP-eC911.5% mdpi.com
DSSCJK-16 (bis-dimethylfluorenyl amino benzo[b]thiophene)-7.43% researchgate.net

Light-Emitting Diodes (LEDs)

Thiophene-containing organic molecules are widely used in the emissive layers of organic light-emitting diodes (OLEDs). Derivatives of benzo[b]thiophene are no exception. Research on thiophene-disubstituted benzothiadiazole derivatives has shown their effectiveness as emitters for deep-red to near-infrared (NIR) OLEDs. frontiersin.org By incorporating thiophene as a π-bridge, the emission wavelength can be significantly red-shifted. Doped devices using these emitters have achieved high external quantum efficiencies (EQEs). frontiersin.org

In a study of solution-processed OLEDs, a derivative of 1,3-bis(benzo[b]thiophen-2-yl) was used as an emitter. This device produced a luminance of up to 1729 cd/m² with an electroluminescence peak in the yellow-orange region of the spectrum. mdpi.com These results highlight the versatility of the benzo[b]thiophene core in creating efficient light-emitting materials across the visible spectrum.

Performance of OLEDs with Benzo[b]thiophene Derivatives
Emitter Type Device Structure Maximum Luminance Electroluminescence Peak
Thiophene-disubstituted benzothiadiazoleDoped-Deep-Red to NIR
1,3-bis(benzo[b]thiophen-2-yl) derivativeSolution-processed1729 cd/m²567 nm

Incorporation into Polymer Formulations for Enhanced Material Properties

The polymerization of thiophene and its derivatives is a well-established method for producing conducting polymers with a wide range of applications. The carbaldehyde group of this compound provides a reactive site for polymerization. For example, polythiophenes containing benzo[d]thiazole heterocycles have been synthesized from thiophene-3-carbaldehyde through oxidative polymerization. researchgate.net These polymers exhibit good thermal stability and show fluorescence emission, indicating their potential for use in various material formulations. researchgate.net

The resulting polymers from such reactions can possess enhanced properties such as improved processability, thermal stability, and specific optoelectronic characteristics. The incorporation of the benzo[b]thiophene moiety into a polymer backbone can lead to materials with a highly conjugated system, which is desirable for applications requiring electrical conductivity or specific light absorption/emission properties. The specific properties of the resulting polymer can be tailored by the choice of co-monomers and the polymerization method.

Design of Novel Functional Materials with Tailored Electronic Properties

Information not available in the public domain.

Catalytic Applications of Benzo B Thiophene 6 Carbaldehyde and Its Metal Complexes

Ligand Design for Organometallic Catalysis

The design of effective ligands is a cornerstone of organometallic catalysis, and Benzo[b]thiophene-6-carbaldehyde offers a valuable platform for creating novel ligand architectures. The aldehyde functional group is a key feature, allowing for the synthesis of a variety of Schiff base ligands through condensation reactions with primary amines. nih.govresearchgate.net These Schiff bases, containing an imine (-C=N-) linkage, are excellent chelating agents for a wide range of transition metals. nih.govresearchgate.net

Below is a conceptual table illustrating the potential for ligand design using this compound and the targeted catalytic applications.

Amine Precursor Potential Ligand Structure Target Metal Potential Catalytic Application
AnilineN-(benzo[b]thiophen-6-ylmethylene)anilinePd(II), Cu(II)C-C coupling reactions (e.g., Heck, Suzuki)
EthylenediamineN,N'-bis(benzo[b]thiophen-6-ylmethylene)ethane-1,2-diamineNi(II), Zn(II)Olefin polymerization, Photocatalysis ciac.jl.cn
2-Aminoethanol2-((benzo[b]thiophen-6-ylmethylene)amino)ethanolCo(II), Mn(II)Oxidation of alcohols, Epoxidation
Chiral AminesChiral Schiff Base LigandsRu(III), Rh(I)Asymmetric hydrogenation, Asymmetric transfer hydrogenation

Application as Anode Catalysts in Electrochemistry

The development of efficient and cost-effective anode catalysts is crucial for the advancement of fuel cell technology. Organic-based catalysts have emerged as a promising alternative to traditional precious metal catalysts (e.g., Pt, Pd) due to their tunable structures and lower cost. nih.gov

Direct hydrazine (B178648) fuel cells (DHFCs) are of particular interest due to their high energy density and the high reactivity of hydrazine as a fuel. rsc.org The efficiency of a DHFC is largely dependent on the performance of the anode catalyst in the hydrazine electrooxidation reaction (HzOR). nih.gov

Recent studies have demonstrated that benzofused tricyclic heterocyclic derivatives can act as effective anode catalysts for the HzOR in alkaline media. nih.gov The catalytic activity of these organic molecules is influenced by their electronic structure. While significant oxidation peaks are characteristic of metal-based catalysts in cyclic voltammetry (CV), such peaks are not typically observed for organic catalysts. nih.gov Instead, their performance is evaluated by the current density achieved during the reaction. nih.gov

Although direct experimental data for this compound in this application is not yet available, the performance of related compounds provides valuable insights. The presence of electron-withdrawing or electron-donating substituents on the aromatic framework can significantly impact the catalytic activity. acs.org The aldehyde group in this compound is electron-withdrawing, which could potentially influence the adsorption of hydrazine and the subsequent electron transfer steps in the electrooxidation process.

The table below summarizes the performance of some benzofused heterocyclic derivatives in hydrazine electrooxidation, providing a context for the potential performance of this compound.

Catalyst Current Density (mA/cm²) Reaction Conditions Reference
Benzofused Tricyclic Heterocyclic Derivative 538.321 M KOH + 0.5 M N₂H₄ nih.gov
High-Entropy Alloy (Ag, Au, Pt, Pd, Cu)17.70.5 M PBS + 0.16 M N₂H₄ acs.org
Pt₀.₂Ni₀.₈ Nanoparticles132 mA/mg_metalMild Conditions rsc.org

Exploration of Other Catalytic Processes

Beyond its potential in organometallic and electrochemical catalysis, the chemical structure of this compound suggests its utility in other catalytic transformations.

Organocatalysis: The aldehyde functionality makes this compound a potential substrate in various organocatalytic reactions. For instance, it could participate in Knoevenagel or aldol (B89426) condensation reactions, which are fundamental carbon-carbon bond-forming reactions catalyzed by organic bases like pyrrolidine. researchgate.net The reactivity of the aldehyde would be influenced by the electronic properties of the benzo[b]thiophene ring. Furthermore, N-heterocyclic carbenes (NHCs) are known to catalyze the transformation of aromatic aldehydes into various products, including carboxylic acids and esters, through umpolung reactivity. mdpi.comacs.org

Photocatalysis: Metal complexes derived from thiophene-based Schiff base ligands have been investigated as photosensitizers in photocatalytic applications. ciac.jl.cn For example, zinc(II) and nickel(II) complexes of a Schiff base derived from 2-thiophene carboxaldehyde have been used to modify the surface of TiO₂, enhancing its photocatalytic activity in the degradation of organic pollutants under UV-visible light irradiation. ciac.jl.cn This suggests that similar complexes derived from this compound could also exhibit interesting photocatalytic properties.

Asymmetric Catalysis: The benzo[b]thiophene scaffold is found in various chiral molecules with important biological activities. rsc.org Asymmetric catalysis provides a powerful tool for the synthesis of such enantiomerically pure compounds. While direct asymmetric catalysis using this compound as the catalyst is less explored, it can serve as a key starting material for the synthesis of chiral ligands or chiral substrates for asymmetric transformations. For example, the asymmetric hydrogenation of a thiophene (B33073) derivative has been achieved using a Ru-NHC catalytic system. nih.gov

The versatility of the aldehyde group, coupled with the unique electronic and structural features of the benzo[b]thiophene core, positions this compound as a compound with significant, albeit largely untapped, potential in the field of catalysis. Further research is warranted to fully explore and realize its applications in designing novel catalysts and catalytic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of benzo[b]thiophene-6-carbaldehyde. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.2 ppm. The aromatic protons of the benzothiophene (B83047) core give rise to a series of multiplets in the aromatic region of the spectrum. For instance, in a related derivative, benzo[b]thiophene-3-carbaldehyde, the aldehyde proton resonates at 10.13 ppm (s, 1H), while the aromatic protons appear at 8.68 ppm (d, J = 7.7 Hz, 1H), 8.31 ppm (s, 1H), 7.88 ppm (d, J = 7.9 Hz, 1H), and 7.48 ppm (dt, J = 22.8, 7.3 Hz, 2H). rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a low field, often around 185.5 ppm for the 3-carbaldehyde isomer. rsc.org The carbon atoms of the fused aromatic rings appear at distinct chemical shifts, allowing for complete assignment of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzo[b]thiophene Aldehyde Derivatives

Compound Proton/Carbon Chemical Shift (ppm) Multiplicity/Coupling Constant (J)
Benzo[b]thiophene-3-carbaldehyde rsc.orgCHO10.13s
Aromatic H8.68d, J = 7.7 Hz
Aromatic H8.31s
Aromatic H7.88d, J = 7.9 Hz
Aromatic H7.48dt, J = 22.8, 7.3 Hz
Benzo[b]thiophene-3-carbaldehyde rsc.orgC=O185.5-
Aromatic C143.4, 140.5, 136.5, 135.2-
Aromatic C126.2, 124.9, 122.5-

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can precisely validate the molecular ion peak. For this compound (C₉H₆OS), the expected m/z value for the molecular ion [M]⁺ is approximately 162.21.

Electron impact (EI) mass spectrometry often reveals characteristic fragmentation patterns. The molecular ion peak is typically prominent. Common fragmentation pathways for related benzothiophene derivatives involve the loss of the formyl group (CHO) or other substituents, providing valuable structural information. nih.gov For example, in the mass spectrum of benzo[b]thiophene-2-carbaldehyde, the molecular ion peak [M⁺] is observed at m/z 162 (100%), with a significant fragment at m/z 161 (99%) corresponding to the loss of a hydrogen atom. mdpi.com

Table 2: Key Mass Spectrometry Data for Benzo[b]thiophene Aldehyde Derivatives

Compound Ion m/z (Calculated) m/z (Found) Technique
This compound [M]⁺162.21-HRMS
Benzo[b]thiophene-3-carbaldehyde rsc.org[M+H]⁺163.0162.9LRMS (ESI)
(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide nih.gov[M-H]⁻324.0448324.0449HRMS (ESI)
(E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid nih.gov[M+H]⁺325.0641325.0626HRMS (ESI)

X-ray Diffraction Analysis for Solid-State Structure Determination

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are employed to investigate the redox properties of this compound. These studies can provide information about the oxidation and reduction potentials of the molecule, which can be correlated with its electronic structure and reactivity. For example, cyclic voltammetry can measure oxidation potentials, which have been linked to coupling efficiency in certain reactions. In a study of related compounds, the oxidation peak of a sulfonhydrazide emerged at 1.80 V and 2.48 V, indicating it was preferentially oxidized at the anode. nih.gov Such data is valuable for understanding the behavior of benzo[b]thiophene derivatives in electrochemical synthesis and sensing applications.

Chromatographic Separations (e.g., HPLC, GC-MS, TLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the compound, often achieving greater than 95% purity assessment, and for detecting the presence of impurities or side products, such as oxidized carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile components in a sample. mdpi.com This technique is particularly useful for confirming the presence of the target compound and identifying any related byproducts.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov The visualization of spots under UV light or with staining agents allows for a quick assessment of the components in a mixture. nih.gov

These chromatographic methods are crucial for ensuring the quality of synthesized this compound and for isolating it from reaction intermediates and impurities. annexpublishers.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group is a key diagnostic peak, typically appearing in the region of 1670-1700 cm⁻¹. For the related benzo[b]thiophene-2-carbaldehyde, a strong band is observed at 1672 cm⁻¹. mdpi.com Other bands in the spectrum correspond to C-H and C=C stretching and bending vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the conjugated π-system of the molecule. The fusion of the benzene (B151609) and thiophene (B33073) rings in the benzothiophene core leads to characteristic absorption bands. Compared to benzene and thiophene alone, which have weak absorptions above 250 nm, benzo[b]thiophene exhibits more significant absorption at longer wavelengths. researchgate.net

Theoretical and Mechanistic Investigations of Benzo B Thiophene 6 Carbaldehyde Reactions and Interactions

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a chemical reaction, collectively known as the reaction mechanism. For a compound like Benzo[b]thiophene-6-carbaldehyde, these studies would provide invaluable insights into the rates of reaction and the nature of the transition states involved.

Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. This effect arises from the difference in reaction rates between a molecule containing a heavier isotope and one with a lighter isotope at a specific atomic position.

In the context of reactions involving this compound, a primary KIE would be expected if a bond to an isotopically labeled atom is broken in the rate-determining step. For instance, in an electrophilic aromatic substitution reaction at a C-H bond on the benzene (B151609) or thiophene (B33073) ring, replacing the hydrogen with deuterium (D) would likely result in a slower reaction rate if the C-H bond cleavage is part of the slowest step. The magnitude of the KIE can provide information about the symmetry of the transition state.

Illustrative Data for KIE Analysis in a Hypothetical Reaction:

Reaction of this compoundRate Constant (k) at 298 K (s⁻¹)kH/kD
With unlabeled reactant (C-H bond)2.5 x 10⁻⁴6.8
With deuterated reactant (C-D bond)3.7 x 10⁻⁵

This table presents hypothetical data to illustrate the concept of KIE. A kH/kD value significantly greater than 1 would suggest that the C-H bond is broken in the rate-determining step.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed to identify transient species. For example, in the synthesis of benzo[b]thiophene derivatives, intermediates such as dilithiated species or dialdehyde intermediates have been proposed. mdpi.com

Techniques such as NMR spectroscopy at low temperatures, UV-Vis spectroscopy, and mass spectrometry can be used to detect and structurally elucidate these short-lived intermediates. Trapping experiments, where a reactive species is added to intercept an intermediate, can also provide indirect evidence for its existence.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a powerful tool for predicting the reactivity of compounds like this compound and for modeling reaction pathways.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding and predicting the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy and spatial distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, FMO analysis would predict the relative reactivity of different positions on the benzothiophene (B83047) ring system. The presence of the electron-withdrawing carbaldehyde group at the 6-position would be expected to influence the electron density distribution and thus the regioselectivity of reactions such as electrophilic substitution. nih.gov

Hypothetical FMO Energy Levels for Benzo[b]thiophene Isomers:

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzo[b]thiophene-5.8-0.94.9
Benzo[b]thiophene-2-carbaldehyde-6.2-1.54.7
This compound-6.1-1.44.7

This table contains illustrative data. A lower HOMO-LUMO gap generally suggests higher reactivity.

Reaction Pathway and Transition State Modeling

DFT calculations can be used to model the entire energy profile of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism and can help to explain observed selectivities.

For a given reaction of this compound, computational chemists can locate the transition state structure and calculate its energy. This information is crucial for understanding the kinetics of the reaction and for predicting how changes in the molecular structure will affect the reaction rate. For instance, in palladium-catalyzed direct arylation reactions of benzothiophenes, different reaction pathways can be computationally explored to understand the observed regioselectivity. researchgate.net

Computational Modeling of Molecular Interactions with Biological Targets

Benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, and computational modeling plays a significant role in understanding their interactions with biological targets such as enzymes and receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to predict its binding affinity and mode of interaction with a specific protein target. This information is invaluable in the design of new drugs and in understanding the structure-activity relationships of a series of compounds. For example, benzothiophene derivatives have been studied as selective estrogen receptor modulators, and their interactions with the receptor can be modeled computationally. nih.gov

Illustrative Docking Results for Benzo[b]thiophene Derivatives with a Hypothetical Protein Target:

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Benzo[b]thiophene-5.2Phe234, Leu345
Benzo[b]thiophene-2-carbaldehyde-6.5Phe234, Leu345, Ser230 (H-bond)
This compound-6.3Phe234, Leu345, Asn310 (H-bond)

This table presents hypothetical docking scores and interactions. A more negative binding affinity generally indicates a stronger interaction.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the thermodynamic and kinetic viability of a proposed reaction pathway. These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, and from this, key parameters such as activation energy (ΔG‡), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) can be derived.

Detailed research findings from computational studies on related aromatic aldehydes demonstrate the utility of these methods. For instance, in the study of nucleophilic addition reactions to substituted benzaldehydes, a common reaction for aldehydes like this compound, DFT calculations can predict the favorability of different reaction pathways.

Consider a hypothetical nucleophilic addition to this compound. A computational study would typically proceed by:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and the nucleophile), the transition state, and the product are optimized to find the lowest energy conformation for each.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and are used to compute thermodynamic properties at a given temperature and pressure.

Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.

From these calculations, the thermodynamic and kinetic parameters can be determined.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for a Nucleophilic Addition to this compound (Illustrative)

ParameterDescriptionCalculated Value (kcal/mol)
ΔE Electronic Energy Change-25.0
ΔH Enthalpy of Reaction-23.5
ΔG Gibbs Free Energy of Reaction-20.8
ΔG‡ Gibbs Free Energy of Activation+15.2

Note: The values in this table are illustrative and intended to represent typical outputs from a quantum chemical calculation for a plausible reaction. They are not based on a specific published study of this compound.

The Gibbs free energy of activation (ΔG‡) is a critical kinetic parameter, as it is directly related to the reaction rate. A lower ΔG‡ indicates a faster reaction. The Gibbs free energy of reaction (ΔG) indicates the thermodynamic spontaneity of the reaction, with a negative value suggesting a favorable process.

Furthermore, computational studies can elucidate the influence of substituents on the benzo[b]thiophene ring on the reactivity of the carbaldehyde group. Electron-withdrawing or electron-donating groups at different positions would alter the electron density at the carbonyl carbon, thereby affecting the activation energy for nucleophilic attack. For example, an electron-withdrawing group would likely lower the activation energy for nucleophilic addition, making the reaction faster.

Future Research Directions and Emerging Opportunities for Benzo B Thiophene 6 Carbaldehyde

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of benzo[b]thiophene derivatives is an active area of research, with a growing emphasis on green and sustainable methods. acs.orgnih.gov Future efforts concerning benzo[b]thiophene-6-carbaldehyde will likely focus on moving away from traditional, often harsh, synthetic routes towards more environmentally benign processes.

Key areas of development include:

Electrochemical Synthesis: The use of electrochemistry offers a green alternative to conventional oxidizing agents for the synthesis of substituted benzothiophenes. acs.org This method, often performed in continuous-flow systems, can improve reaction efficiency and selectivity while minimizing waste. acs.org

Catalyst-Free and Metal-Free Reactions: Research is ongoing to develop synthetic pathways that avoid the use of transition-metal catalysts, which can be toxic and expensive. organic-chemistry.org Iodine-catalyzed cascade reactions and methods utilizing potassium sulfide (B99878) are examples of more economical and greener approaches. organic-chemistry.org

Green Solvents and Reagents: The use of environmentally friendly solvents like ethanol (B145695) and non-toxic, readily available reagents such as sodium halides is a key principle of green chemistry. nih.gov Future syntheses of this compound and its derivatives will increasingly adopt these principles to reduce environmental impact. nih.gov

A notable development is the rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur, which provides a regioselective route to benzo[b]thiophenes. researchgate.net Another innovative approach involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org

Exploration of Novel Biological Targets and Therapeutic Modalities

Benzo[b]thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govijpsjournal.com Future research on this compound will aim to identify novel biological targets and develop new therapeutic approaches.

Emerging therapeutic areas for benzo[b]thiophene derivatives include:

Anticancer Agents: Derivatives have shown promise as anticancer agents, with some compounds exhibiting significant growth inhibition against various cancer cell lines. rsc.orgtandfonline.com Research is focused on developing multi-target kinase inhibitors to overcome chemoresistance. tandfonline.com For instance, certain 5-hydroxybenzothiophene derivatives have demonstrated potent inhibition of multiple kinases. tandfonline.com

Cholinesterase Inhibitors: Benzothiophene-chalcone hybrids are being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govmdpi.com

Antimicrobial and Antioxidant Agents: Novel benzothiophene (B83047) derivatives have displayed significant antibacterial activity, particularly against S. aureus, and some have shown antioxidant capacities exceeding that of the standard reference, trolox. iaea.orgias.ac.in

The structural versatility of the benzo[b]thiophene scaffold allows for the design of hybrid compounds that can enhance biological activity and improve pharmacokinetic properties. ijpsjournal.commdpi.com

Integration into Smart Materials and Nanotechnological Applications

The unique electronic and optical properties of the benzo[b]thiophene core make it a promising building block for advanced materials. numberanalytics.com Future research will explore the integration of this compound derivatives into smart materials and nanotechnologies.

Potential applications in this domain include:

Organic Electronics: Benzothiophene derivatives are being extensively studied as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net Their high charge carrier mobility and tunable optoelectronic properties are key advantages. numberanalytics.com

Liquid Crystals: Novel liquid crystal compounds derived from benzo[b]thiophene cores are being synthesized and characterized for their potential use in microwave technology. arxiv.orgresearchgate.net Compounds with specific structural features, such as carbon-carbon triple bonds and polar terminal groups, have shown enhanced birefringence and polarizability, making them suitable for microwave device fabrication. arxiv.orgresearchgate.net

Fluorescent Probes: Benzothiophene derivatives with high quantum yields are being explored for fluorescence-based applications. researchgate.net For example, coumarin-benzo[b]thiophene 1,1-dioxide conjugates have been developed as mitochondria-targeting antitumor agents that can be visualized by their fluorescence. nih.gov

The table below summarizes some of the key properties and potential applications of benzo[b]thiophene derivatives in materials science.

PropertyApplicationReference
High charge carrier mobilityOrganic Field-Effect Transistors (OFETs) numberanalytics.com
Tunable optical and electrical propertiesOrganic Light-Emitting Diodes (OLEDs) numberanalytics.com
High birefringence and polarizabilityMicrowave Devices arxiv.orgresearchgate.net
High fluorescence quantum yieldFluorescent Probes, Bioimaging researchgate.net

Implementation of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new bioactive compounds, high-throughput screening (HTS) and combinatorial chemistry are invaluable tools. Applying these techniques to libraries of this compound derivatives will enable the rapid identification of molecules with desired biological activities or material properties.

The process would involve:

Library Synthesis: The synthesis of a diverse library of this compound derivatives through various chemical modifications.

High-Throughput Screening: The screening of this library against a panel of biological targets (e.g., enzymes, receptors) or for specific material properties.

Hit Identification and Optimization: The identification of "hit" compounds with promising activity, followed by further chemical optimization to enhance their potency and selectivity.

This approach has the potential to significantly shorten the timeline for the development of new drugs and materials based on the benzo[b]thiophene scaffold.

Advances in Personalized Medicine Through Tailored this compound Derivatives

Personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, represents a paradigm shift in healthcare. The development of this compound derivatives could play a role in this field.

Future research in this area may focus on:

Designing Targeted Therapies: Creating derivatives that specifically target biomarkers associated with a particular disease subtype or patient population. For example, designing kinase inhibitors that are effective against specific mutations found in a patient's tumor. tandfonline.com

Developing Theranostic Agents: Integrating diagnostic and therapeutic functions into a single molecule. A fluorescent benzo[b]thiophene derivative that also possesses anticancer activity could be used for both imaging and treating tumors. nih.gov

Improving Drug Delivery: The design of hybrid compounds may enhance the ability of drugs to cross the blood-brain barrier, which is crucial for treating neurological disorders. mdpi.com

The ability to rationally design and synthesize a wide range of benzo[b]thiophene derivatives will be key to realizing the potential of this compound class in personalized medicine. nih.gov

Leveraging Artificial Intelligence and Machine Learning for Predictive Research and Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and materials science research. These computational tools can be applied to the study of this compound and its derivatives in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new, unsynthesized benzo[b]thiophene derivatives. This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can be used to design novel benzo[b]thiophene derivatives with specific desired properties. These models can explore a vast chemical space to identify promising new molecular structures.

Structure-Activity Relationship (SAR) Analysis: AI can help to elucidate complex structure-activity relationships, providing insights into how different chemical modifications affect the properties of the molecule. nih.gov

By integrating AI and ML into the research and development process, scientists can more efficiently explore the potential of this compound and its derivatives for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[b]thiophene-6-carbaldehyde, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Formylation : Using dimethylformamide (DMF) as a formylating agent under inert atmospheres and low temperatures (~0–5°C) to prevent decomposition .
  • Oxidation of Benzo[b]thiophen-2-ylmethanol : Employing oxidizing agents like KMnO₄ or CrO₃ in acidic media .
  • Optimization : Yield is maximized by controlling reaction temperature, solvent polarity, and stoichiometric ratios. Industrial-scale production often uses continuous flow reactors for better thermal regulation .

Q. How is the purity and structure of this compound verified post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 162.21 (C₉H₆OS) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products like oxidized carboxylic acids .

Q. What initial biological screening methods assess its antimicrobial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against bacterial strains (e.g., Staphylococcus aureus, MRSA) using broth microdilution. A derivative showed MIC = 4 µg/mL against MRSA .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) ensure selective toxicity (IC₅₀ > 50 µM) .

Advanced Research Questions

Q. How do structural modifications at the aldehyde position affect biological activity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antibacterial potency but may reduce solubility. For example, nitro-substituted derivatives showed 2-fold lower MIC values .
  • Covalent Binding Studies : The aldehyde group forms Schiff bases with lysine residues in RhoA proteins, disrupting cancer cell signaling .
  • Computational Docking : Molecular dynamics simulations predict binding affinities to enzymatic targets (e.g., kinase domains) .

Q. What computational methods predict reactivity in intermolecular coupling reactions involving this compound?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Predicts regioselectivity in DDQ/H⁺-mediated coupling reactions. The HOMO of the substrate aligns with the LUMO of DDQ, facilitating charge transfer .
  • Electrochemical Profiling : Cyclic voltammetry measures oxidation potentials (E₁/2 ~1.2 V vs. SCE), correlating with coupling efficiency .
  • EPR Spectroscopy : Detects radical intermediates (e.g., benzothiophene radical cations) during oxidative dehydrogenation .

Q. What strategies enhance biodegradation efficiency of this compound in environmental applications?

  • Methodological Answer :

  • Cometabolism with Microbial Consortia : Pseudomonas spp. degrade the compound in the presence of co-substrates (e.g., glucose), achieving >70% degradation in 14 days .
  • Enzymatic Engineering : Laccase-mediated oxidation converts the aldehyde group to less toxic carboxylic acids under mild pH (6–7) .
  • Soil Column Studies : Evaluate leaching potential and bioavailability using HPLC-MS/MS to track metabolite formation (e.g., thiophene-6-carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.